5,7-dichloro-1-benzofuran-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-dichloro-1-benzofuran-2-carbaldehyde is a chemical compound with the molecular formula C9H4Cl2O2. It is a derivative of benzofuran, characterized by the presence of two chlorine atoms at the 5 and 7 positions and an aldehyde group at the 2 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dichloro-1-benzofuran-2-carbaldehyde typically involves the chlorination of benzofuran derivatives followed by formylation. One common method includes the following steps:
Chlorination: Benzofuran is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at the desired positions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
5,7-dichloro-1-benzofuran-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 5,7-dichloro-1-benzofuran-2-carboxylic acid.
Reduction: 5,7-dichloro-1-benzofuran-2-methanol.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
5,7-dichloro-1-benzofuran-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,7-dichloro-1-benzofuran-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition of enzyme activity or modulation of receptor function .
Comparison with Similar Compounds
Similar Compounds
- 1-Benzofuran-2-carbaldehyde
- 2-Benzofurancarbaldehyde
- 2-Formylbenzofuran
- Benzo[b]-2-furfural
- Benzo[b]furan-2-aldehyde
- Benzo[b]furan-2-carboxaldehyde
- Coumarilaldehyde
Uniqueness
5,7-dichloro-1-benzofuran-2-carbaldehyde is unique due to the presence of two chlorine atoms at the 5 and 7 positions, which can significantly influence its chemical reactivity and biological activity.
Properties
CAS No. |
23145-15-5 |
---|---|
Molecular Formula |
C9H4Cl2O2 |
Molecular Weight |
215.03 g/mol |
IUPAC Name |
5,7-dichloro-1-benzofuran-2-carbaldehyde |
InChI |
InChI=1S/C9H4Cl2O2/c10-6-1-5-2-7(4-12)13-9(5)8(11)3-6/h1-4H |
InChI Key |
MIIRMTCUUGENPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(OC2=C(C=C1Cl)Cl)C=O |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.